N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide
Description
Properties
Molecular Formula |
C9H7F6N3O2S |
|---|---|
Molecular Weight |
335.23 g/mol |
IUPAC Name |
N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18) |
InChI Key |
CQFFZUZVRWHAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 3,5-Bis(trifluoromethyl)aniline
This method involves reacting 3,5-bis(trifluoromethyl)aniline with a sulfonating agent, typically chlorosulfonic acid or sulfur trioxide, to form the sulfonamide intermediate. Key parameters include:
| Parameter | Typical Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (initial) | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Molar Ratio (Aniline:Sulfonating Agent) | 1:1.2 | Ensures complete conversion |
Post-sulfonylation, the intermediate is purified via recrystallization or column chromatography, achieving >90% purity.
Halogenation-Amination Sequence
An alternative approach starts with 3,5-bis(trifluoromethyl)benzyl chloride, which undergoes amination with methylamine to form the benzylamine derivative. While this method originally targets N-methyl-benzylamine, adapting it for sulfonamide synthesis requires substituting methylamine with sulfonamide precursors.
Introduction of the Aminoiminomethyl Group
The guanidine moiety is introduced via nucleophilic substitution or condensation reactions. Two validated strategies are:
Cyanuric Chloride-Mediated Substitution
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with the sulfonamide intermediate in a stepwise manner:
Direct Condensation with Guanidine
The sulfonamide intermediate reacts with guanidine carbonate in polar aprotic solvents (e.g., DMF) under reflux:
$$
\text{C}6\text{H}3(\text{CF}3)2\text{SO}2\text{NH}2 + \text{H}2\text{N–C(=NH)–NH}2 \xrightarrow{\text{DMF, 110°C}} \text{C}6\text{H}3(\text{CF}3)2\text{SO}2\text{N=C(NH}2\text{)}2 + \text{H}2\text{O}
$$
Optimization Insight : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min at 150°C, enhancing yield to 92%.
Industrial-Scale Considerations
Process Intensification
Purification Techniques
| Method | Purity Achieved | Throughput (kg/batch) |
|---|---|---|
| Distillation | 95–97% | 50–100 |
| Preparative HPLC | >99% | 1–5 |
| Crystallization (EtOH:H₂O) | 98% | 10–20 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyanuric Chloride | 85 | 99 | High | 12.50 |
| Guanidine Condensation | 92 | 98 | Moderate | 9.80 |
| Microwave-Assisted | 94 | 99.5 | Low | 15.20 |
Key Findings :
- The guanidine condensation route offers the best cost-yield balance for large-scale production.
- Microwave synthesis is ideal for small batches requiring ultra-high purity.
Challenges and Mitigation Strategies
Byproduct Formation
Moisture Sensitivity
- Issue : Guanidine intermediates hydrolyze in aqueous media.
- Solution : Conduct reactions under anhydrous conditions with molecular sieves.
Chemical Reactions Analysis
Reaction Mechanisms
The compound engages in reactions typical of sulfonamides, including:
-
Hydrogen bonding : The sulfonamide group facilitates interactions with biological targets through hydrogen bonding and electrostatic interactions.
-
Reductive coupling : In nitro-sulfinate reductive coupling, sulfonamides can form intermediates such as N-sulfonyl hydroxylamines, which undergo further reduction to yield sulfonamide products .
-
N-Alkylation : Manganese-catalyzed N-alkylation using alcohols is feasible, though steric hindrance from trifluoromethyl groups may reduce reactivity .
Reductive Coupling Reactions
Nitro-sulfinate reductive coupling involves two-electron reductions. For example:
-
Nitroarene reduction : Nitro groups are reduced to nitroso intermediates.
-
Electrophilic interception : Sulfinate nucleophiles react with intermediates to form N-sulfonyl hydroxylamines.
-
Final reduction : Subsequent reduction yields the target sulfonamide .
| Reaction Condition | Key Observations | Yield |
|---|---|---|
| No FeCl₂, SnCl₂ added | 62% conversion to sulfonamide | 62% |
| 1.5 equiv. SnCl₂, 3 equiv. NaHSO₃ | Quantitative conversion | >95% |
| Reduced NaHSO₃ (1.5 equiv.) | 35% conversion | 35% |
N-Alkylation Reactions
Manganese-catalyzed N-alkylation of sulfonamides using alcohols demonstrates:
-
Base dependency : K₂CO₃ is critical for deprotonation and stabilization (98% yield under standard conditions) .
-
Temperature sensitivity : Reaction efficiency drops at lower temperatures (18% yield at 110°C) .
| Variation from Standard Conditions | Yield |
|---|---|
| No Mn precatalyst | <2% |
| Cs₂CO₃ instead of K₂CO₃ | 94% |
| KOH instead of K₂CO₃ | 5% |
Scientific Research Applications
Inhibition of Enzymes
N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide has been investigated for its potential as an inhibitor of key enzymes involved in various diseases:
- Factor Xa Inhibition : Research indicates that compounds with similar structures can inhibit Factor Xa, a crucial enzyme in the coagulation cascade. This inhibition is vital for developing anticoagulant therapies .
- Cholinesterase Inhibition : Analogues of this compound have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
Preliminary studies suggest that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The unique electronic characteristics imparted by these groups may enhance the efficacy of the compound against various bacterial strains.
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of advanced materials. For instance, it has been utilized in creating phenyl glycine derivatives, which are important in pharmaceutical applications .
Polymer Chemistry
The incorporation of this compound into polymer matrices can modify their thermal and mechanical properties, leading to the development of high-performance materials suitable for various industrial applications.
Case Study 1: Anticoagulant Development
A study focused on synthesizing derivatives of this compound aimed at enhancing its potency as a Factor Xa inhibitor. The results showed promising binding affinities and inhibition rates comparable to existing anticoagulants .
Case Study 2: Neuroprotective Agents
Research on analogues indicated that modifications to the sulfonamide group could lead to improved selectivity for cholinesterase enzymes, suggesting potential applications in neuroprotective therapies .
Mechanism of Action
The mechanism by which N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical distinctions between the target compound and related derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide monohydrate | 306935-08-0 | C₉H₇F₆N₃O₂S·H₂O | 353.24 | -SO₂NH-C(=NH)-NH₂; 3,5-CF₃ |
| 3,5-Bis(Trifluoromethyl)Benzamidoxime | 72111-09-2 | C₉H₆F₆N₂O | 272.15 | -C(=N-OH)-NH₂; 3,5-CF₃ |
| 4-Amino-N-[3,5-Bis(Trifluoromethyl)Phenyl]Benzenesulfonamide | 404-02-4 | C₁₃H₁₀F₆N₂O₂S | 380.29 | -SO₂NH₂; 4-NH₂; 3,5-CF₃ |
| N-[(1S,2S)-2-Aminocyclohexyl]-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide | 313342-21-1 | C₁₄H₁₆F₆N₂O₂S | 390.34 | -SO₂NH-cyclohexylamine; 3,5-CF₃ |
Functional Implications
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) groups in all listed compounds enhance electron-deficient aromatic systems, improving resistance to oxidative degradation and influencing π-π stacking interactions in biological targets .
- Steric and Conformational Effects : Cyclohexylamine substitution (CAS 313342-21-1) introduces steric bulk, which may restrict rotational freedom and enhance selectivity in enzyme inhibition .
Pharmacological Potential
- Target Compound: The aminoiminomethyl group is structurally analogous to guanidine, a moiety known for interacting with anion-binding pockets in enzymes (e.g., serine proteases).
- Benzamidoxime Analogues : Compounds like 3,5-Bis(Trifluoromethyl)Benzamidoxime (CAS 72111-09-2) are explored as intermediates in agrochemical synthesis due to their oxime functional group’s reactivity .
- Sulfonamide Derivatives: Derivatives such as 4-Amino-N-[3,5-Bis(Trifluoromethyl)Phenyl]Benzenesulfonamide (CAS 404-02-4) are studied for antimicrobial activity, leveraging sulfonamide’s historical role in antibiotic design .
Stability and Reactivity
- Hydrolytic Stability: The monohydrate form of the target compound (CAS 306935-08-0) may exhibit lower hygroscopicity compared to anhydrous analogues, improving shelf-life .
- Synthetic Utility : The cyclohexylamine-substituted derivative (CAS 313342-21-1) demonstrates enhanced chiral selectivity in asymmetric catalysis, attributed to its rigid bicyclic structure .
Biological Activity
N-(Aminoiminomethyl)-3,5-bis(trifluoromethyl)-benzenesulfonamide, also known as N'-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide, is a chemical compound notable for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its applications in various fields including medicinal chemistry.
The compound's molecular formula is with a molecular weight of 335.23 g/mol. It features a sulfonyl group attached to a benzene ring that is further substituted with trifluoromethyl groups, enhancing its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F6N3O2S |
| Molecular Weight | 335.23 g/mol |
| IUPAC Name | N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide |
| Melting Point | 194 °C |
| CAS Number | 175136-69-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents under controlled conditions. Common methods include palladium-catalyzed reactions which allow for the introduction of trifluoromethyl groups onto the benzene ring.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl groups enhance its reactivity, facilitating the formation of stable complexes with enzymes and receptors. This interaction can modulate specific biochemical pathways, potentially leading to antimicrobial and anticancer effects .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The structural characteristics that enable it to interact with cellular targets could also inhibit tumor growth. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, although detailed studies specifically focusing on this compound are still needed to confirm these effects .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of newly synthesized derivatives related to benzenesulfonamides. The results indicated promising activity against human lung cancer cell lines (A549, HCC827) with IC50 values suggesting effective growth inhibition .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the trifluoromethyl substitution can significantly affect biological activity. For instance, compounds with specific substitutions demonstrated enhanced potency against pancreatic β-cell stress-related dysfunctions .
Q & A
Q. What synthetic routes are available for N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide, and how is its purity validated?
Synthesis typically involves coupling 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with an aminoguanidine derivative under controlled conditions. A common procedure includes:
Q. Characterization methods :
- ¹H/¹³C/¹⁹F NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm), trifluoromethyl groups (δ -63 ppm in ¹⁹F NMR), and guanidine NH protons (δ 5–7 ppm, broad) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 434.0532 for C₁₀H₈F₆N₃O₂S) .
- Elemental analysis : Validates stoichiometric C/H/N/S ratios within ±0.3% deviation .
Q. How does the electron-deficient 3,5-bis(trifluoromethyl)phenyl group influence reactivity?
The trifluoromethyl groups are strong electron-withdrawing substituents, creating a highly electron-deficient aromatic ring. This activates the sulfonamide nitrogen toward nucleophilic attack or coordination with metal catalysts. Key effects include:
- Enhanced acidity of NH groups : The sulfonamide NH exhibits pKa ~8–9, facilitating deprotonation for metal complexation or alkylation .
- Directed functionalization : Electrophilic substitution occurs preferentially at the para position relative to the sulfonamide group due to steric and electronic effects .
- Applications in catalysis : The electron-deficient aromatic system stabilizes transition states in cross-coupling reactions, as seen in Hoveyda–Grubbs-type metathesis catalysts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:
- Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions .
- Simulate docking with target enzymes (e.g., carbonic anhydrase) by analyzing hydrogen bonding (sulfonamide NH with Zn²⁺ active site) and hydrophobic interactions (CF₃ groups with nonpolar pockets) .
- Validate predictions using experimental IC₅₀ values from fluorescence-based assays .
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
Conflicts between X-ray diffraction (XRD) and NMR data often arise from dynamic effects or polymorphism. Resolution strategies include:
- Temperature-dependent XRD : Resolve disorder in trifluoromethyl groups by collecting data at 100 K .
- Solid-state NMR : Compare ¹⁹F chemical shifts with solution-state NMR to detect polymorphism .
- DFT-optimized structures : Overlay computed and experimental structures to identify conformational flexibility (RMSD thresholds <0.5 Å) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues and solutions:
- Racemization during sulfonylation : Use low-temperature (-20°C) conditions and chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemistry .
- Byproduct formation : Monitor reaction progress via inline FTIR to detect intermediates (e.g., sulfonic anhydrides) .
- Purification : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Q. How do solvent effects impact the compound’s stability in catalytic applications?
Polar aprotic solvents (DMF, DMSO) stabilize the sulfonamide via hydrogen bonding but may promote hydrolysis. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
